Enhanced Lipophilicity vs. 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6)
The incorporation of a C3 fluorine atom significantly increases the lipophilicity of the 2-chloro-4-(trifluoromethyl)pyridine scaffold. 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine exhibits a calculated LogP of 2.89 compared to the calculated LogP of 2.43 for the non-fluorinated analog 2-chloro-4-(trifluoromethyl)pyridine . This represents a 19% increase in calculated lipophilicity, which is a critical parameter for optimizing membrane permeability in both agrochemical and pharmaceutical lead compounds.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.89 (ALOGPS calculated value) |
| Comparator Or Baseline | 2-Chloro-4-(trifluoromethyl)pyridine: 2.43 (ALOGPS calculated value) |
| Quantified Difference | ΔLogP = +0.46 (19% increase) |
| Conditions | In silico calculation using ALOGPS 2.1 algorithm |
Why This Matters
This quantifiable LogP difference translates to measurably different pharmacokinetic partitioning behavior; substituting the non-fluorinated analog would predictably alter membrane permeability and distribution volume of the final drug or agrochemical candidate.
